

What are the physical and chemical properties of 1-(Dimethoxymethyl)-4-methoxybenzene?

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Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-4-methoxybenzene

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A Comprehensive Technical Guide to 1-(Dimethoxymethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethoxymethyl)-4-methoxybenzene, also commonly known as p-anisaldehyde dimethyl acetal, is an organic compound with the chemical formula $C_{10}H_{14}O_3$.^{[1][2][3]} It is structurally characterized by a benzene ring substituted with a methoxy group and a dimethoxymethyl group at the para position.^[1] This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the pharmaceutical and fragrance industries.^{[3][4]} Its acetal functionality allows for the temporary masking of an aldehyde group, providing stability under various reaction conditions that would otherwise affect the reactive aldehyde.^[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its key applications.

Physical and Chemical Properties

1-(Dimethoxymethyl)-4-methoxybenzene is a clear, colorless to light yellow liquid at room temperature.^{[1][2][3]} It possesses a characteristic floral, herbal-green odor, with notes reminiscent of lilac, hyacinth, and apple blossom.^{[1][4]}

Table 1: Physical Properties of 1-(Dimethoxymethyl)-4-methoxybenzene

Property	Value	Conditions
Molecular Formula	C ₁₀ H ₁₄ O ₃	Room Temperature
Molecular Weight	182.22 g/mol	
Appearance	Clear colorless to light yellow liquid	
Density	1.07 g/mL	at 20 °C[2][4][5]
1.0 ± 0.1 g/cm ³	at 20 °C[1]	
1.063 - 1.073 g/cm ³	at 25 °C[6]	
Boiling Point	224.9 ± 30.0 °C	at 760 mmHg[1][7]
85-87 °C	at 0.1 mmHg[2][4][5][8]	
118 °C	at 10 Torr[1]	
123 °C	[9]	
Melting Point	< -20 °C	[2]
-14 °C	[10]	
Flash Point	97 °C	
114 °C	[5][7]	
> 110 °C	[1]	
Refractive Index	1.505	
1.498 - 1.508	at 20 °C[6]	
1.486	[9]	
Solubility	Insoluble in water; soluble in alcohol and common organic solvents.[1][7]	
Vapor Pressure	0.1 ± 0.4 mmHg	at 25 °C[1]
0.0171 mmHg	at 25 °C[7]	

Table 2: Chemical and Safety Properties

Property	Value / Description
CAS Number	2186-92-7
Synonyms	p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal, $\alpha,\alpha,4$ -Trimethoxytoluene[2][5]
Stability	Stable under normal conditions, but can hydrolyze in the presence of water and acid.[12] Recommended storage at 2-8°C.[4][5][8][9]
Reactivity	The acetal group is stable to bases and nucleophiles but is readily cleaved under acidic conditions to regenerate the parent aldehyde.[1] It can undergo allylation reactions.[4][5]
Primary Use	Protecting group for aldehydes in organic synthesis.[1]
Safety	Avoid contact with skin and eyes.[11]

Chemical Reactivity and Applications

The primary chemical utility of **1-(Dimethoxymethyl)-4-methoxybenzene** lies in its function as a protecting group for the aldehyde moiety of 4-methoxybenzaldehyde. The acetal group is robust and unreactive towards bases, organometallic reagents, hydrides, and other nucleophiles, making it ideal for multi-step syntheses where the aldehyde functionality needs to be preserved.[1]

Deprotection, or the cleavage of the acetal to regenerate the aldehyde, is typically achieved through hydrolysis under mild acidic conditions.[12][13] This chemoselectivity allows for precise manipulation of complex molecules.

Beyond its role as a protecting group, this compound is utilized as a fragrance ingredient in perfumes and cosmetics and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene via Acetalization

This protocol describes the synthesis from p-anisaldehyde and trimethyl orthoformate, a common and efficient method.^[9]

Materials:

- p-Anisaldehyde (4-methoxybenzaldehyde)
- Trimethyl orthoformate
- Dry Methanol
- Copper(II) tetrafluoroborate hydrate (catalyst)
- Saturated sodium hydrogen carbonate solution
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

- Under a nitrogen atmosphere, dissolve p-anisaldehyde (1.0 eq) and trimethyl orthoformate (2.0 eq) in dry methanol.
- Add a catalytic amount of copper(II) tetrafluoroborate hydrate to the solution.
- Stir the mixture at room temperature for approximately 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding saturated sodium hydrogen carbonate solution.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Wash the organic phase with saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product, **1-(Dimethoxymethyl)-4-methoxybenzene**.[\[9\]](#)

Characterization (^1H NMR):

- ^1H NMR (500 MHz, CDCl_3): δ 7.36 (d, 2H, $J=8.8$ Hz), 6.89 (d, 2H, $J=8.8$ Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H).[\[9\]](#)

Protocol 2: General Procedure for Determination of Refractive Index

The refractive index is a fundamental physical property used for identification and purity assessment.[\[14\]](#) An Abbe refractometer is commonly used for this measurement.[\[15\]](#)

Materials:

- Liquid sample (**1-(Dimethoxymethyl)-4-methoxybenzene**)
- Abbe Refractometer
- Dropper or pipette
- Ethanol or acetone for cleaning
- Lens tissue or soft, lint-free cloth

Procedure:

- Ensure the prism of the refractometer is clean. If necessary, clean it with a soft tissue moistened with ethanol or acetone and allow it to dry completely.[\[14\]](#)[\[15\]](#)
- Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.[\[14\]](#)[\[15\]](#)
- Close the prism assembly firmly.
- Switch on the light source and adjust the mirror to provide optimal illumination to the prism.
- Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
- If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, colorless borderline is obtained.[\[15\]](#)
- Precisely align the borderline with the center of the crosshairs in the eyepiece.[\[15\]](#)
- Read the refractive index value from the scale.
- Record the temperature, as refractive index is temperature-dependent.[\[14\]](#)[\[16\]](#)

Protocol 3: General Procedure for Deprotection (Hydrolysis of Acetal)

This protocol outlines the general steps to cleave the acetal and regenerate the parent aldehyde using acidic hydrolysis.[\[13\]](#)[\[17\]](#)

Materials:

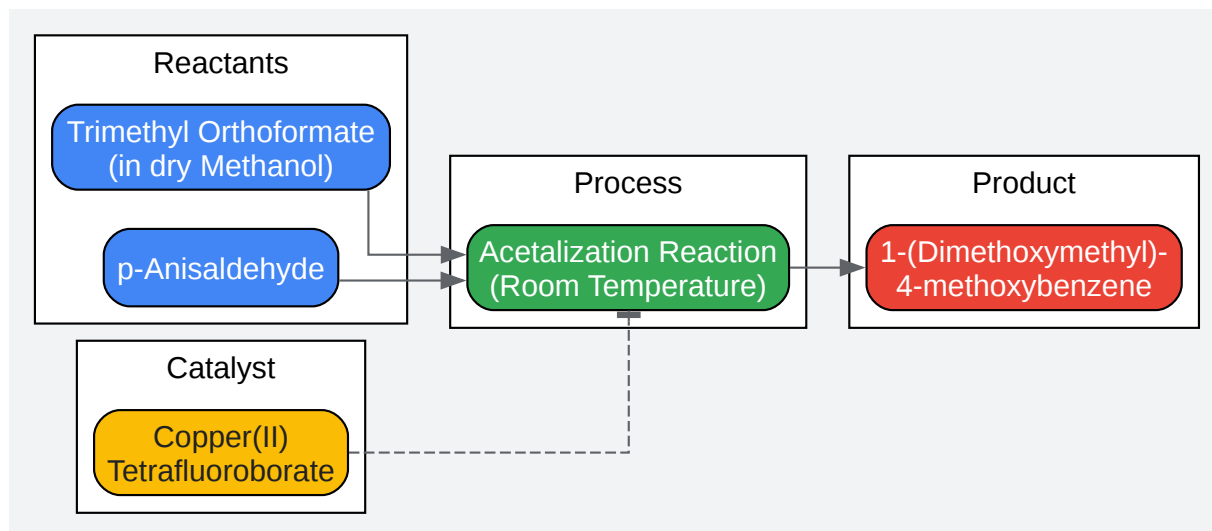
- **1-(Dimethoxymethyl)-4-methoxybenzene**
- Acetone or Tetrahydrofuran (THF)
- Dilute aqueous acid (e.g., 1M HCl, p-toluenesulfonic acid)
- Sodium bicarbonate solution

- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Brine
- Anhydrous magnesium or sodium sulfate

Procedure:

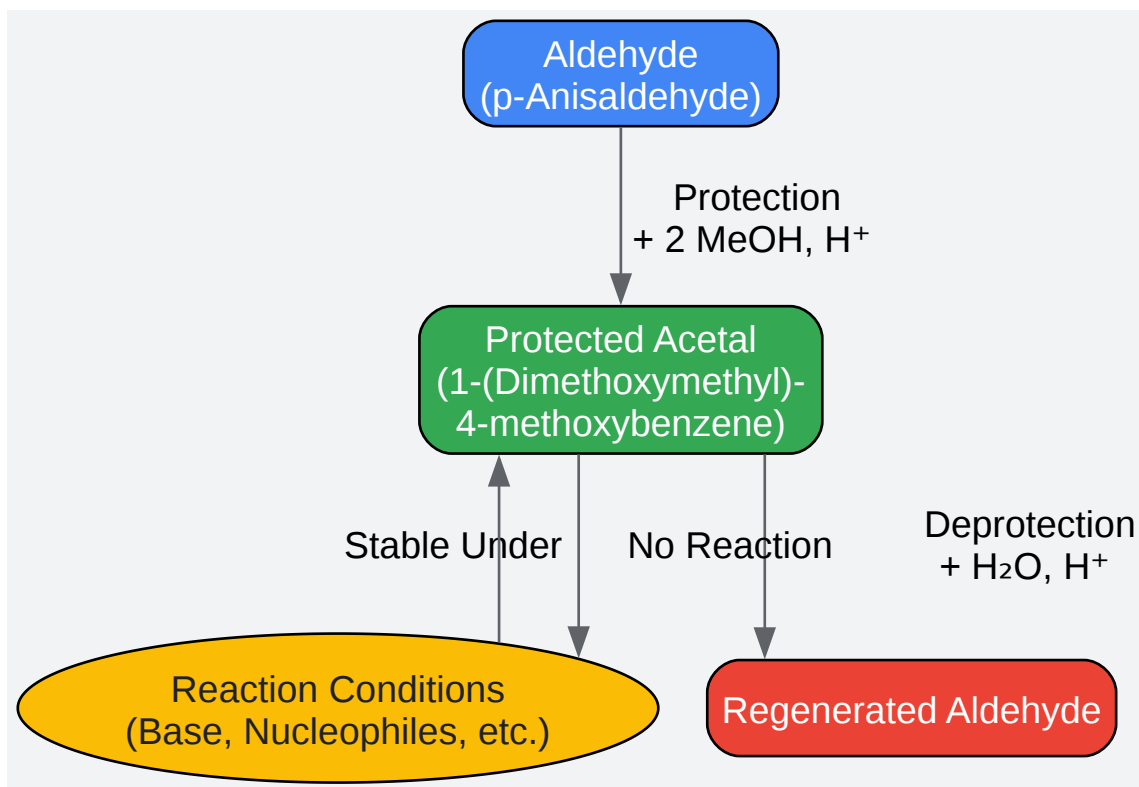
- Dissolve the acetal in a suitable solvent like acetone or THF in a round-bottom flask.
- Add the aqueous acid catalyst to the solution.
- Stir the reaction at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.
- Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate.
- Extract the product (p-anisaldehyde) with a suitable organic solvent like diethyl ether or ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter and concentrate the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography or distillation if necessary.

Visualizations: Reaction Workflows



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Caption: Synthesis of **1-(Dimethoxymethyl)-4-methoxybenzene**.



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Caption: Use as an aldehyde protecting group.

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